Dethiobiotin
Overview
Description
Synthesis Analysis
Dethiobiotin synthesis involves the enzymatic transformation of 7,8-diaminopelargonic acid. This process is catalyzed by dethiobiotin synthetase (DTBS) and requires substrates such as ATP and CO2. Notably, this reaction is regiospecific, with the N7-carbamate of diaminopelargonic acid being a crucial intermediate (Gibson et al., 1995). Additionally, the synthesis from 7,8-diaminolargonic acid in Escherichia coli has been demonstrated, highlighting the role of certain enzymes and conditions necessary for this conversion (Eisenberg & Krell, 1969).
Molecular Structure Analysis
The molecular structure of dethiobiotin has been elucidated through various studies, including crystallography. These studies have revealed the enzyme's binding sites and the changes in substrate structure during the catalytic reaction (Käck et al., 1998). Moreover, the crystal structure of dethiobiotin synthetase at high resolution has provided insights into its nucleotide-binding fold, which is similar to that of GTP-binding proteins (Huang et al., 1994).
Chemical Reactions and Properties
Dethiobiotin synthetase catalyzes the formation of the cyclic urea dethiobiotin from diaminononanoic acid, CO2, and ATP. The reaction mechanism involves the formation of a carbamate intermediate and a mixed carbamic-phosphoric anhydride (Gibson, 1997). The structural studies provide evidence for a two-metal mechanism in this enzyme's action (Käck et al., 1998).
Physical Properties Analysis
Research on dethiobiotin's physical properties, particularly its crystallization and structural characterization, has been extensive. The crystal structure at various resolutions has shed light on the enzyme's active site and the interactions between its substrates and products (Sandalova et al., 1999).
Chemical Properties Analysis
Dethiobiotin's chemical properties are closely tied to its role in biotin biosynthesis. The enzymatic conversion of dethiobiotin to biotin, especially in the context of different microorganisms, provides insights into its chemical behavior and potential as a target for antimicrobial drug development (Ohshiro et al., 1994).
Scientific Research Applications
Dethiobiotin synthesis from 7,8-diaminopelargonic acid in Escherichia coli demonstrates the enzyme's crucial role in the biosynthetic pathway of biotin. This process requires bicarbonate, ATP, Mg2+, and 7,8-diaminopelargonic acid (Eisenberg & Krell, 1969).
The enzyme dethiobiotin synthetase, which plays a pivotal role in biotin biosynthesis, has been crystallized and structurally characterized in Escherichia coli. This is significant for understanding the enzyme's mechanism and structure (Alexeev et al., 1994).
The structural characterization of Helicobacter pylori dethiobiotin synthetase (hpDTBS) shows considerable differences compared to other DTBS proteins, particularly in nucleotide recognition. This uniqueness makes hpDTBS a potential target for H. pylori-specific inhibitors in the biotin synthesis pathway (Porebski et al., 2012).
The biosynthesis of biotin by Phycomyces blakesleeanus involves dethiobiotin as a key intermediate. This process is regulated by repression with exogenous biotin, indicating a finely tuned biosynthetic pathway (Chinouda & El-Awamry, 1971).
The design and synthesis of inhibitors of dethiobiotin synthetase as potential herbicides highlight its application in agriculture. These inhibitors are based on mechanistic and structural information and show potential for novel herbicidal activity (Rendina et al., 1999).
Mycobacterium tuberculosis dethiobiotin synthetase (MtDTBS) exhibits nucleotide triphosphate promiscuity, suggesting its significance in antibiotic resistance and as a target for new antibacterials (Salaemae et al., 2015).
The crystal structure of Escherichia coli dethiobiotin synthetase reveals insights into its mechanism of action and the formation of dethiobiotin, providing valuable information for drug design and biotin biosynthesis studies (Huang et al., 1994).
Safety And Hazards
properties
IUPAC Name |
6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTOLBMXDDTRRT-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876136 | |
Record name | Desthiobiotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dethiobiotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47193703 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | |
CAS RN |
533-48-2, 636-20-4 | |
Record name | Desthiobiotin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desthiobiotin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desthiobiotin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dethiobiotin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Desthiobiotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DESTHIOBIOTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71U5JB52KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DESTHIOBIOTIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64P0B487B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dethiobiotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157 °C | |
Record name | Dethiobiotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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